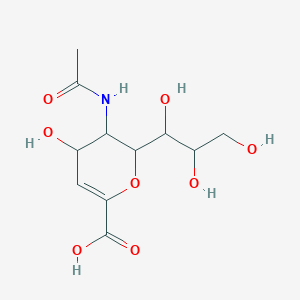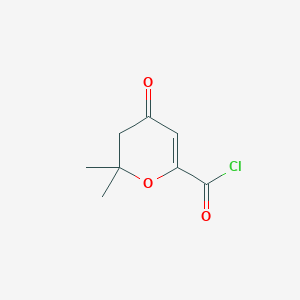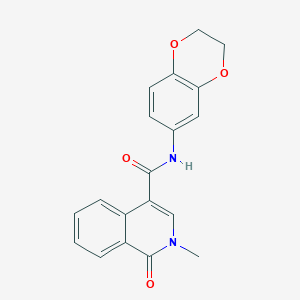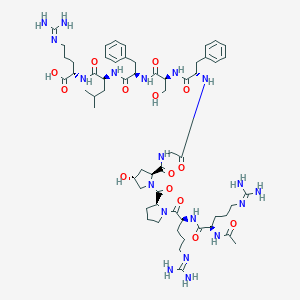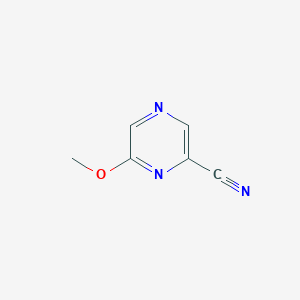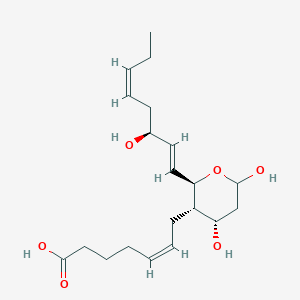
5,5-Diisopropyloxazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5-Diisopropyloxazolidine-2,4-dione is a chemical compound that belongs to the class of oxazolidinediones. These compounds are characterized by a five-membered ring containing both nitrogen and oxygen atoms. The presence of the isopropyl groups at the 5,5 positions adds steric hindrance, which can influence the compound’s reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Diisopropyloxazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of isopropylamine with diethyl carbonate in the presence of a base, followed by cyclization to form the oxazolidine ring. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) to facilitate the cyclization.
Solvent: Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Catalyst/Base: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and maximizing efficiency.
化学反应分析
Types of Reactions
5,5-Diisopropyloxazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can yield amines or alcohols, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen or oxygen atoms.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include substituted oxazolidinones, amines, and alcohols, depending on the specific reaction conditions and reagents used.
科学研究应用
5,5-Diisopropyloxazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or as a scaffold for designing bioactive compounds.
Medicine: Explored for its anticonvulsant properties and potential use in treating neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
作用机制
The mechanism of action of 5,5-Diisopropyloxazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The pathways involved may include inhibition of neurotransmitter release or modulation of ion channels, contributing to its anticonvulsant effects.
相似化合物的比较
Similar Compounds
5,5-Diphenyl-1,3-oxazolidine-2,4-dione: Similar structure but with phenyl groups instead of isopropyl groups.
5,5-Dimethyl-1,3-oxazolidine-2,4-dione: Contains methyl groups, leading to different steric and electronic properties.
5,5-Diethyl-1,3-oxazolidine-2,4-dione: Ethyl groups provide intermediate steric hindrance compared to methyl and isopropyl groups.
Uniqueness
5,5-Diisopropyloxazolidine-2,4-dione is unique due to the presence of isopropyl groups, which impart significant steric hindrance and influence the compound’s reactivity and stability. This makes it a valuable scaffold for designing molecules with specific properties and applications.
属性
CAS 编号 |
130689-83-7 |
|---|---|
分子式 |
C9H15NO3 |
分子量 |
185.22 g/mol |
IUPAC 名称 |
5,5-di(propan-2-yl)-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C9H15NO3/c1-5(2)9(6(3)4)7(11)10-8(12)13-9/h5-6H,1-4H3,(H,10,11,12) |
InChI 键 |
MUZFHSPZXDFVCS-UHFFFAOYSA-N |
SMILES |
CC(C)C1(C(=O)NC(=O)O1)C(C)C |
规范 SMILES |
CC(C)C1(C(=O)NC(=O)O1)C(C)C |
同义词 |
2,4-Oxazolidinedione,5,5-bis(1-methylethyl)-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


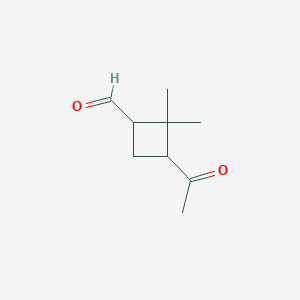

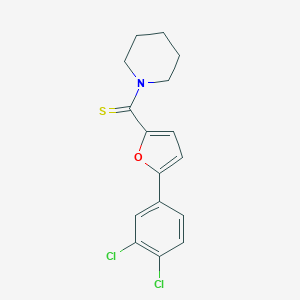
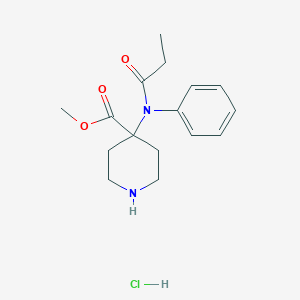
![5-Methoxy-2-methyl-1H-benzo[d]imidazole-6-carbaldehyde](/img/structure/B162577.png)
![[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(phosphonooxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl dihydrogen phosphate](/img/structure/B162581.png)
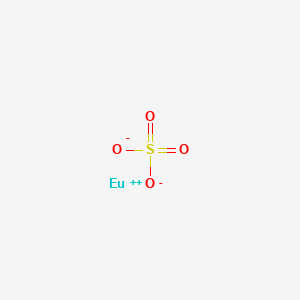
![1-[2-[(4-chlorophenyl)methyl]cyclohexen-1-yl]-N,N-dimethylmethanamine](/img/structure/B162585.png)
